Dehydromatricaria Ester: A Technical Guide to its Natural Sources and Isolation
Dehydromatricaria Ester: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an exploration of its biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of Dehydromatricaria Ester
Dehydromatricaria ester is primarily found in various species of fungi and plants, with a notable prevalence in the Asteraceae family.
Fungal Sources: Initial discoveries of Dehydromatricaria ester were made in fungal species. It has been identified in:
-
Clitocybe truncicola[1]
-
Various other fungi where it acts as a biosynthetic precursor to other polyacetylenes.
Plant Sources: The Asteraceae family is a rich source of polyacetylenes, including Dehydromatricaria ester. Notable plant sources include:
-
Solidago altissima (Tall Goldenrod): The roots of this plant are a significant source of cis-dehydromatricaria ester.[2][3][4][5][6][7] The compound is believed to play a role in the plant's allelopathic properties, inhibiting the growth of competing plant species.[2][8][9][10]
-
Artemisia igniaria [1]
-
Anthemis cotula (Stinking Mayweed)
-
Bellis perennis (Common Daisy): A dihydromatricaria ester has been identified in its essential oil.[11]
-
Other species within the Anthemideae and Astereae tribes.[12]
Isolation and Purification Protocols
The isolation of Dehydromatricaria ester from its natural sources typically involves solvent extraction followed by chromatographic separation. Below is a detailed protocol for its isolation from the roots of Solidago altissima.
Experimental Protocol: Isolation from Solidago altissima Roots
This protocol is a synthesized methodology based on established techniques for polyacetylene isolation from Asteraceae species.[3][7][13]
1. Plant Material Collection and Preparation:
-
Collect fresh subterranean stems (rhizomes and roots) of Solidago altissima.
-
Thoroughly wash the plant material with water to remove soil and debris.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve the integrity of the compounds.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered root material in a suitable organic solvent. A common choice is methanol (B129727) or a mixture of n-hexane and diethyl ether.[3] For example, use a 1:10 ratio of plant material to solvent (w/v).
-
Perform the extraction at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like diethyl ether or ethyl acetate.[3] A typical gradient could be n-hexane:diethyl ether from 100:0 to 0:100.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on silica gel TLC plates.
-
Develop the plates in a suitable solvent system, for instance, benzene:diethyl ether (8:2, v/v).[3]
-
Visualize the spots under UV light (254 nm and 365 nm). Polyacetylenes often appear as dark or fluorescent bands.[3]
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Further Purification (if necessary):
-
For higher purity, the semi-purified fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) using a silica or reverse-phase column.
-
4. Characterization:
-
The identity and purity of the isolated Dehydromatricaria ester can be confirmed using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[11][14][15]
Quantitative Data
Quantitative data on the yield of Dehydromatricaria ester from natural sources is limited in the available literature. The concentration can vary depending on the plant's age, growing conditions, and the specific part of the plant being analyzed.
| Natural Source | Plant Part | Compound | Concentration/Yield | Reference |
| Solidago altissima | Rhizosphere Soil | cis-Dehydromatricaria ester | Up to 6 µg/g of soil | [8] |
| Solidago altissima | Subterranean Stems | Dehydromatricaria ester and related polyacetylenes | Qualitative presence, with seasonal variations | [5] |
| Hairy root cultures of Solidago altissima | Hairy roots | cis-Dehydromatricaria ester | Levels comparable to normal roots | [4] |
Spectroscopic Characterization
The structural elucidation of Dehydromatricaria ester is achieved through a combination of spectroscopic methods.
-
Mass Spectrometry (MS): GC-MS analysis is a powerful tool for the identification of Dehydromatricaria ester in complex mixtures. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the precise structure, including the stereochemistry of the double bonds.[11][14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the ester carbonyl group and the carbon-carbon triple and double bonds.[14][15][20]
Biological Activity and Signaling Pathways
The most well-documented biological activity of Dehydromatricaria ester is its allelopathic effect.
Allelopathy: Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.[21][22] Dehydromatricaria ester, particularly the cis-isomer released from the roots of Solidago altissima, exhibits strong growth-inhibitory activity against other plants and has been shown to be lethal to nematodes.[2][9] This allelopathic activity is thought to contribute to the invasive nature of Solidago altissima.[10]
The precise molecular mechanism and signaling pathways through which Dehydromatricaria ester exerts its allelopathic effects are not yet fully elucidated. However, it is hypothesized that these compounds interfere with fundamental cellular processes in target organisms.
Biosynthetic Pathway
Polyacetylenes in the Asteraceae family are biosynthesized from fatty acids. The pathway leading to Dehydromatricaria ester is believed to start from oleic acid and proceed through a series of desaturation and chain-shortening steps.[23][24]
Conclusion
Dehydromatricaria ester represents an intriguing class of natural products with demonstrated biological activity. This guide has provided a foundational understanding of its natural occurrence and detailed a practical approach for its isolation and purification. Further research into its specific molecular targets and signaling pathways is warranted to fully elucidate its potential applications in agriculture and medicine. The methodologies and data presented here aim to facilitate such future investigations.
References
- 1. trans-Dehydromatricaria ester | C11H8O2 | CID 5281146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Possible dual roles of an allelopathic compound, cis-dehydromatricaria ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Production of an allelopathic polyacetylene in hairy root cultures of goldenrod (Solidago altissima L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
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- 10. mdpi.com [mdpi.com]
- 11. Identification and 2D NMR structural elucidation of a C10-polyacetylenic ester, a previously unreported constituent of Bellis perennis L. essential oil | Nikolić | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
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- 16. plantsjournal.com [plantsjournal.com]
- 17. sciensage.info [sciensage.info]
- 18. journalijcar.org [journalijcar.org]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. Research Progress on the use of Plant Allelopathy in Agriculture and the Physiological and Ecological Mechanisms of Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
